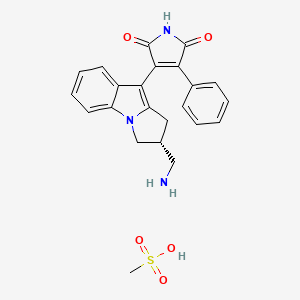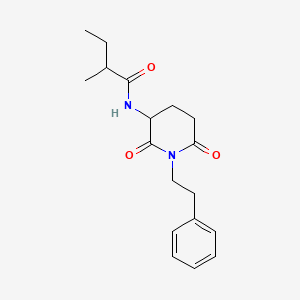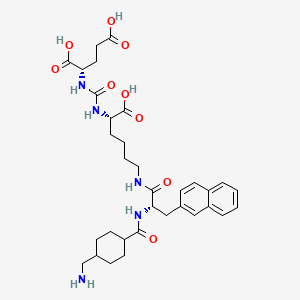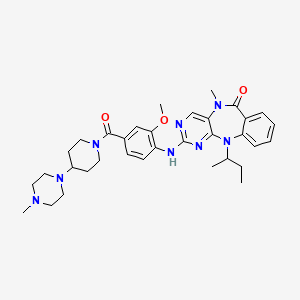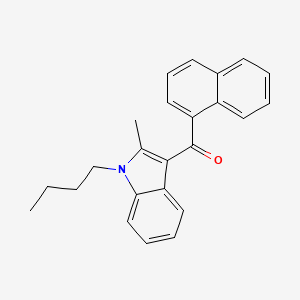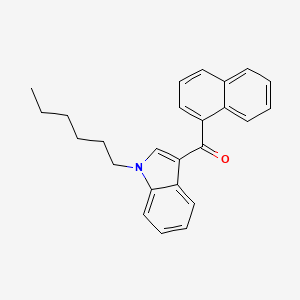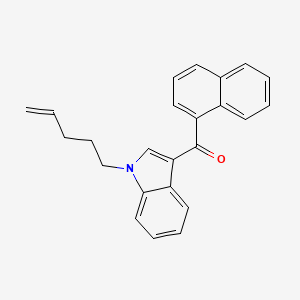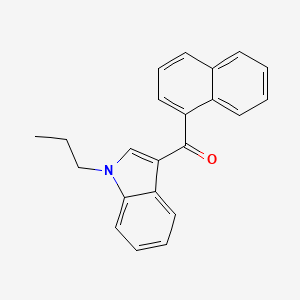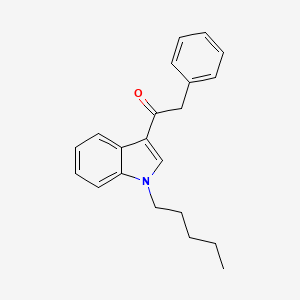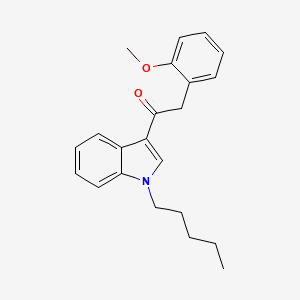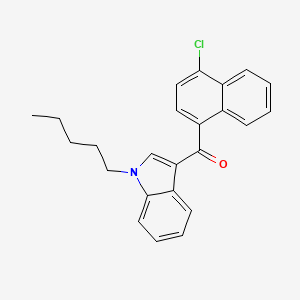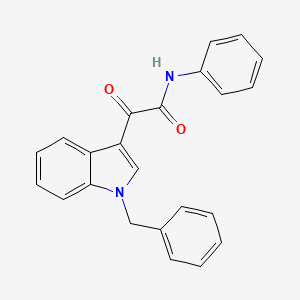
N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
KI-7 has a wide range of applications in scientific research:
Chemistry: It is used to study the modulation of adenosine receptors and their role in various chemical processes.
Biology: KI-7 is employed in research related to cellular signaling pathways and receptor interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in conditions involving adenosine receptors.
Industry: While its industrial applications are limited, KI-7 is used in the development of new pharmaceuticals and research tools
Wirkmechanismus
KI-7 exerts its effects by modulating the activity of adenosine A2B receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand, adenosine. This modulation affects various signaling pathways, leading to changes in cellular responses. The molecular targets of KI-7 include the adenosine A2B receptors and associated signaling proteins .
Biochemische Analyse
Biochemical Properties
N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide has been shown to interact with the A2B adenosine receptor . It potentiates the cAMP accumulation induced by the non-selective A2B adenosine receptor agonist NECA . It also enhances the cAMP accumulation induced by the selective A2B adenosine receptor agonist BAY 60-6583 as well as by adenosine .
Cellular Effects
In vitro studies have shown that this compound can induce a significant increase in mRNA expression of Runx2 and Osterix in mesenchymal stem cells . It also induced a significant increase in cell viability in both differentiation stages . These findings suggest that this compound may play a role in cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the A2B adenosine receptor . It acts as a positive allosteric modulator, enhancing the effects of both non-selective and selective A2B adenosine receptor agonists . This leads to an increase in cAMP accumulation, which can influence various cellular processes.
Vorbereitungsmethoden
The synthesis of KI-7 involves several steps. The compound is typically prepared through a series of organic reactions, starting with the appropriate indole derivative. The synthetic route includes the formation of an amide bond and subsequent modifications to achieve the desired structure.
Analyse Chemischer Reaktionen
KI-7 undergoes various chemical reactions, including:
Oxidation: KI-7 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its functional groups.
Substitution: KI-7 can participate in substitution reactions, where one functional group is replaced by another.
Vergleich Mit ähnlichen Verbindungen
KI-7 is unique in its specific modulation of adenosine A2B receptors. Similar compounds include:
NECA: A non-selective adenosine receptor agonist.
BAY 60-6583: A selective adenosine A2B receptor agonist.
PSB 0777: An adenosine A2A receptor full agonist .
These compounds differ in their selectivity and mechanism of action, highlighting the unique properties of KI-7 in modulating adenosine A2B receptors.
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMGZFRIEZRHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Studies in Dictyostelium discoideum mutants with altered cGMP formation, including KI-7, indicate that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (KI-7) affects chemotaxis by influencing the regulation of guanylyl cyclase. [] While the mutant shows poor receptor-stimulated calcium uptake, it exhibits a prolonged cGMP response due to a defect in the deactivation of guanylyl cyclase. [, ] This suggests that this compound (KI-7) disrupts the normal feedback mechanisms that control cGMP levels, thereby affecting chemotactic signal transduction and the subsequent cellular movement. []
ANone: The molecular formula and weight information for this compound are not provided in the research papers.
ANone: The research papers do not provide any spectroscopic data for this compound (KI-7).
ANone: The provided research does not explore the material compatibility or stability of this compound (KI-7) under various conditions.
ANone: this compound (KI-7) is not described as a catalyst in the provided research. Its role appears to be related to influencing cellular signaling pathways rather than directly catalyzing chemical reactions.
ANone: The research papers do not mention any computational chemistry or modeling studies conducted on this compound (KI-7).
ANone: The research primarily focuses on this compound (KI-7) as a specific Dictyostelium discoideum mutant and does not investigate the effects of structural modifications on its activity.
ANone: The provided research papers do not address any of these aspects related to this compound (KI-7). The studies primarily focus on the compound's impact on cellular signaling and chemotaxis in Dictyostelium discoideum.
A: A crucial milestone in understanding this compound (KI-7) was its identification as a Dictyostelium discoideum mutant with a specific defect in guanylyl cyclase regulation. [, ] This finding provided valuable insights into the role of cGMP in chemotaxis and the complex interplay between cAMP receptors and guanylyl cyclase activity. [, ] Further research on this mutant could contribute to a more comprehensive understanding of chemotactic signaling pathways and the development of potential therapeutic targets for diseases involving aberrant cell migration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)
